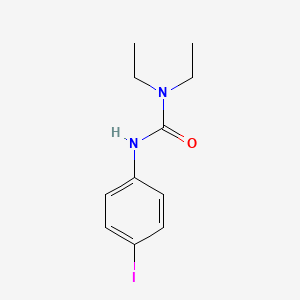

1,1-Diethyl-3-(4-iodophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethyl-3-(4-iodophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXVCZBRTWJNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298576 | |

| Record name | N,N-Diethyl-N′-(4-iodophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25434-10-0 | |

| Record name | N,N-Diethyl-N′-(4-iodophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25434-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-N′-(4-iodophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,1 Diethyl 3 4 Iodophenyl Urea

Established Synthetic Routes for the Construction of the 1,1-Diethyl-3-(4-iodophenyl)urea Scaffold

The synthesis of unsymmetrical ureas like this compound is commonly achieved through well-documented chemical reactions. These methods can be categorized into conventional multistep pathways and more streamlined one-pot strategies.

Conventional Multistep Synthetic Pathways

The most traditional and widely employed method for synthesizing N,N,N'-trisubstituted ureas involves the reaction between a secondary amine and an isocyanate. nih.gov For the specific synthesis of this compound, this pathway would proceed via the reaction of diethylamine (B46881) with 4-iodophenyl isocyanate. The isocyanate itself is typically prepared in a prior step from 4-iodoaniline (B139537), often using phosgene (B1210022) or a phosgene equivalent like triphosgene.

Pathway A:

Step 1: Isocyanate Formation: 4-iodoaniline is reacted with a phosgene equivalent to form 4-iodophenyl isocyanate.

Step 2: Urea (B33335) Formation: The isolated 4-iodophenyl isocyanate is then treated with diethylamine to yield the final product, this compound.

An alternative, though often less practical due to the stability of the required reagent, is the reaction of 4-iodoaniline with diethylcarbamoyl chloride. The handling of isocyanates and carbamoyl (B1232498) chlorides requires caution due to their toxicity and reactivity. nih.gov

Exploration of One-Pot or Tandem Reaction Strategies for Enhanced Efficiency

To improve efficiency and reduce the hazards associated with isolating reactive intermediates like isocyanates, one-pot procedures are highly desirable. In such a strategy, the isocyanate is generated in situ and consumed immediately by the amine present in the same reaction vessel.

A plausible one-pot synthesis of this compound would involve the treatment of 4-iodoaniline with a carbonyl source, such as triphosgene, in the presence of a non-nucleophilic base. mdpi.com Once the formation of the 4-iodophenyl isocyanate intermediate is complete, diethylamine is added to the same pot to react with the isocyanate, yielding the target urea without the need for intermediate purification. mdpi.com This approach streamlines the synthesis, reduces waste, and minimizes handling of hazardous materials.

Advanced Synthetic Approaches and Sustainable Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods, moving away from stoichiometric reagents and harsh reaction conditions.

Catalytic Strategies for Urea Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and general tool for forming C-N bonds, including the urea linkage. A highly effective method for preparing unsymmetrically substituted ureas involves the palladium-catalyzed amidation of aryl halides with ureas. nih.gov

For the synthesis of this compound, this would entail the coupling of an aryl halide, such as 4-iodobromobenzene or 1,4-diiodobenzene, with 1,1-diethylurea. This reaction is typically catalyzed by a palladium source, such as Pd₂(dba)₃, in combination with a specialized ligand like the nonproprietary bipyrazole ligand, bippyphos. nih.govorganic-chemistry.org The use of an appropriate base, like potassium phosphate, is crucial for the reaction's success. organic-chemistry.org This catalytic approach avoids the use of toxic phosgene derivatives and offers a more versatile and functional-group-tolerant route to the target molecule. nih.govorganic-chemistry.org Another advanced catalytic method involves the reductive carbonylation of nitroaromatics. rsc.org In a potential route, 1-iodo-4-nitrobenzene (B147127) could be reacted with diethylamine in the presence of a carbon monoxide source and a palladium-on-carbon (Pd/C) catalyst to form the desired urea. rsc.org

Solvent-Free and Microwave-Assisted Synthetic Methodologies

In line with the principles of green chemistry, solvent-free and microwave-assisted reaction conditions offer significant advantages, including drastically reduced reaction times, increased energy efficiency, and cleaner reaction profiles. rsc.orgnih.gov The conventional synthesis of ureas can be adapted to these conditions.

The reaction of 4-iodophenyl isocyanate and diethylamine can be performed neat (without solvent), potentially accelerated by microwave irradiation. nih.gov Such solvent-free methods not only reduce environmental impact but can also lead to higher yields by increasing the effective concentration of the reactants. nih.gov In some cases, reactions are performed on a solid support, such as alumina, which can be heated by microwaves to facilitate the reaction between the adsorbed reagents. This technique has proven effective for various condensation reactions and could be applied to urea synthesis.

Optimization of Reaction Parameters and Yield Enhancement in Target Compound Synthesis

The yield and purity of this compound are highly dependent on the chosen synthetic route and the specific reaction parameters. Optimization is a critical step in developing a robust and efficient synthesis.

For catalytic methods, such as the palladium-catalyzed amidation, key parameters to optimize include the choice of palladium precursor, the structure of the phosphine (B1218219) ligand, the type and amount of base, the solvent, and the reaction temperature. organic-chemistry.orgresearchgate.net For instance, screening various ligands (e.g., Xantphos, bippyphos) and bases (e.g., Cs₂CO₃, K₃PO₄) can have a profound impact on the reaction's efficiency and yield. organic-chemistry.orgresearchgate.net

For microwave-assisted syntheses, optimization involves adjusting the microwave power, reaction time, and temperature. foliamedica.bg A carefully designed optimization study would systematically vary these parameters to find the ideal conditions that maximize the yield of this compound while minimizing reaction time and the formation of byproducts.

Interactive Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Conventional Multistep | 4-Iodoaniline, Diethylamine | Phosgene or equivalent | Well-established, reliable | Use of toxic reagents, multiple steps |

| One-Pot Synthesis | 4-Iodoaniline, Diethylamine | Triphosgene, Base | Increased efficiency, safer | Requires careful control of reaction conditions |

| Pd-Catalyzed Amidation nih.govorganic-chemistry.org | 1,1-Diethylurea, 4-Iodoaryl Halide | Pd Catalyst, Ligand, Base | High versatility, avoids isocyanates | Catalyst cost, ligand sensitivity |

| Microwave-Assisted nih.gov | 4-Iodophenyl Isocyanate, Diethylamine | None (or solid support) | Rapid, energy-efficient, green | Requires specialized equipment, scalability can be an issue |

Table 2: Hypothetical Optimization of Palladium-Catalyzed Synthesis of this compound

Reaction: 1,1-Diethylurea + 4-Bromoiodobenzene -> Product

| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Xantphos | Cs₂CO₃ | 100 | 12 | 65 |

| 2 | Xantphos | K₃PO₄ | 100 | 12 | 72 |

| 3 | bippyphos | K₃PO₄ | 100 | 12 | 85 |

| 4 | bippyphos | K₃PO₄ | 80 | 12 | 78 |

| 5 | bippyphos | K₃PO₄ | 100 | 6 | 84 |

Mechanistic Elucidation of Key Synthetic Steps Involving this compound

The primary and most direct synthetic route to this compound involves the reaction of 4-iodophenyl isocyanate with diethylamine. This reaction is a classic example of nucleophilic addition to an isocyanate.

The generally accepted mechanism for this transformation proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of diethylamine on the electrophilic carbonyl carbon of 4-iodophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile. The presence of the electron-withdrawing iodine atom on the phenyl ring is thought to enhance the electrophilicity of the isocyanate carbon, thereby facilitating this initial attack.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. In this intermediate, the nitrogen atom of the former diethylamine moiety bears a positive charge, and the oxygen atom of the carbonyl group carries a negative charge.

Proton Transfer: The reaction concludes with a rapid intramolecular or intermolecular proton transfer from the positively charged nitrogen atom to the negatively charged oxygen atom. This proton transfer results in the formation of the stable, neutral urea product, this compound.

This proposed mechanism is supported by numerous studies on the reactions of isocyanates with amines and other nucleophiles. rsc.orgcommonorganicchemistry.comrsc.orgumn.edu Theoretical and computational studies on similar systems, such as the aminolysis of phenyl N-phenylcarbamate, have also indicated that the reaction pathway involving an isocyanate intermediate is energetically favorable. nih.gov

Influence of Substituents on Reactivity

The electronic nature of the substituents on the phenyl isocyanate can significantly influence the reaction rate. Electron-withdrawing groups generally accelerate the reaction by increasing the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate. In the case of this compound synthesis, the iodine atom at the para-position of the phenyl ring acts as an electron-withdrawing group through its inductive effect, which is expected to increase the reactivity of the 4-iodophenyl isocyanate compared to unsubstituted phenyl isocyanate.

| Reactant 1 | Reactant 2 | Solvent | Relative Rate (Qualitative) | Reference |

| Phenyl Isocyanate | Diethylamine | THF | Standard | commonorganicchemistry.com |

| 4-Nitrophenyl Isocyanate | Diethylamine | THF | Faster than standard | Inferred from electronic effects |

| 4-Methoxyphenyl Isocyanate | Diethylamine | THF | Slower than standard | Inferred from electronic effects |

| 4-Iodophenyl Isocyanate | Diethylamine | THF | Faster than standard | Inferred from electronic effects |

This table presents a qualitative comparison of reaction rates based on the electronic effects of substituents in analogous reactions. The data is illustrative and not based on direct experimental measurements for the specific reactions shown.

Alternative Synthetic Pathways and Their Mechanisms

An alternative, though less direct, method for the synthesis of phenylureas involves the reaction of an aniline (B41778) derivative with urea. rsc.org In the context of this compound, this would involve the reaction of 4-iodoaniline with diethylurea. The mechanism for this reaction is more complex and typically requires acid catalysis. It is believed to proceed through the protonation of urea, followed by nucleophilic attack by the aniline and subsequent elimination of ammonia. However, this method is generally less efficient and can lead to the formation of symmetrical urea byproducts.

Another approach involves the in-situ generation of the isocyanate from a precursor, such as a carbamate (B1207046) or an acyl azide, followed by its reaction with the amine. organic-chemistry.org For example, a carbamate can be thermally or chemically induced to eliminate an alcohol molecule to form the isocyanate, which then reacts with diethylamine as described above.

Comprehensive Spectroscopic and Computational Characterization of 1,1 Diethyl 3 4 Iodophenyl Urea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 1,1-Diethyl-3-(4-iodophenyl)urea can be constructed.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural determination. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 4-iodophenyl ring typically appear as two doublets in the downfield region due to their distinct chemical environments. The NH proton of the urea (B33335) linkage gives rise to a singlet, the chemical shift of which can be sensitive to solvent and concentration. The ethyl groups display a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl (-CH3) protons, which in turn appear as a triplet.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the urea group is readily identified by its characteristic downfield chemical shift. The carbon atoms of the 4-iodophenyl ring show distinct resonances, with the carbon atom bonded to the iodine exhibiting a lower chemical shift due to the heavy atom effect. The methylene and methyl carbons of the diethylamino group also have characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | Triplet | ~14 |

| -CH₂- | Quartet | ~42 |

| Aromatic CH | Doublet | ~121, ~138 |

| Aromatic C-I | - | ~85 |

| Aromatic C-N | - | ~139 |

| C=O | - | ~154 |

| NH | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative approximation based on typical values for similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comipb.ptemerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. sdsu.eduemerypharma.com For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons would confirm the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates protons directly to the carbons to which they are attached. sdsu.eduipb.ptemerypharma.com This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the quartet in the ¹H spectrum would show a correlation to the methylene carbon signal in the ¹³C spectrum.

Specialized NMR Studies (e.g., ¹⁵N NMR for Urea Moiety Insights)

While ¹H and ¹³C NMR are the most common techniques, specialized NMR studies can provide deeper insights into specific parts of the molecule. ¹⁵N NMR spectroscopy, although less sensitive, can directly probe the nitrogen environments within the urea moiety. nih.govhuji.ac.il The chemical shifts of the two nitrogen atoms in this compound would be different, reflecting their distinct chemical environments (one bonded to two ethyl groups and the other to a proton and the phenyl ring). nih.govhuji.ac.il This can provide information about the electronic structure and hybridization of the nitrogen atoms. nih.govhuji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O (carbonyl) stretching vibration of the urea group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the urea linkage will appear as a distinct band around 3300-3400 cm⁻¹. The C-N stretching vibrations will also be present, as well as the characteristic aromatic C-H and C=C stretching bands. The C-I stretching vibration occurs at a much lower frequency, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric stretching of the aromatic ring is often strong in the Raman spectrum. Analysis of both IR and Raman spectra can give a more complete picture of the vibrational modes of the molecule and can also provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups in the solid state. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-I Stretch | < 600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for ureas include cleavage of the C-N bonds. For this compound, characteristic fragments would likely include the loss of the diethylamino group, the iodophenyl group, and cleavage of the urea linkage itself. The presence of iodine would also give rise to a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly

While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.

This technique would also elucidate the supramolecular assembly of the molecules in the crystal lattice. Hydrogen bonding is expected to be a dominant intermolecular interaction, with the N-H proton of the urea acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. researchgate.net These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The packing of these supramolecular structures is influenced by other weaker interactions such as van der Waals forces and potentially halogen bonding involving the iodine atom.

Table 3: Representative Crystallographic Data for a Substituted Urea Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~23.9 |

| b (Å) | ~4.6 |

| c (Å) | ~11.7 |

| β (°) | ~96.9 |

| V (ų) | ~1281 |

| Z | 4 |

Note: This data is for a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. researchgate.net

Crystal Packing Motifs and Hydrogen Bonding Networks

There is no publicly available crystal structure for this compound. Without crystallographic data, it is impossible to determine the specific arrangement of molecules in the solid state, including the unit cell parameters, space group, and the precise nature of intermolecular interactions such as hydrogen bonding or halogen bonding involving the iodine atom. While related urea compounds often exhibit chain or dimer motifs through N-H···O hydrogen bonds, the specific packing of the title compound remains uncharacterized.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline form is contingent on the availability of its crystal structure. This analysis would involve determining the torsion angles between the phenyl ring and the urea moiety, as well as the conformation of the diethylamino group. In the absence of experimental data, no definitive statement can be made about its solid-state conformation.

Quantum Chemical and Molecular Modeling Studies of this compound

A thorough search of scientific literature did not yield any specific quantum chemical or molecular modeling studies for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies detailing Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic structure of this compound were found. Such calculations would provide insight into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies that predict spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound. Consequently, a validation of theoretical data against experimental spectroscopic data cannot be performed.

Conformational Landscape Analysis and Potential Energy Surface Mapping

A computational analysis of the conformational landscape and the mapping of the potential energy surface for this compound have not been reported. These studies would be crucial for understanding the molecule's flexibility, identifying its low-energy conformers, and determining the energy barriers to rotation around its key single bonds.

Reactivity Profiles and Reaction Mechanisms Involving 1,1 Diethyl 3 4 Iodophenyl Urea

Reactivity at the Urea (B33335) Functional Group

The urea functional group, with its carbonyl and nitrogen centers, is a site of diverse chemical reactivity. The electron-donating diethylamino group and the electron-withdrawing 4-iodophenyl group influence the nucleophilicity and electrophilicity of the adjacent nitrogen and carbonyl centers.

Nucleophilic and Electrophilic Reactions at Nitrogen Centers

The nitrogen atoms of the urea linkage in 1,1-Diethyl-3-(4-iodophenyl)urea exhibit dual reactivity. The lone pair of electrons on the nitrogen atoms can participate in nucleophilic attacks. Conversely, under certain conditions, the nitrogen atoms can be rendered electrophilic. The geometry of the nitrogen atoms in substituted ureas is typically between trigonal and tetrahedral, which influences their reactivity. researchgate.net

The reactivity of the urea group is also dependent on its conformational state, which is influenced by the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This resonance effect can modulate the nucleophilicity of the nitrogen atoms.

Derivatization and Chemical Modification of the Urea Linkage

The urea linkage is amenable to various chemical modifications and derivatizations. These reactions can alter the compound's physical and chemical properties. For instance, substitution at the nitrogen atom of the urea functionality plays a significant role in the conformational preferences of urea compounds. nih.gov

One common derivatization pathway involves the reaction of ureas with other functional groups to form more complex structures. For example, the urea moiety can be a precursor in the synthesis of heterocyclic compounds. rsc.org The synthesis of urea derivatives often proceeds through an isocyanate intermediate, which then reacts with an amine to form the final urea product. nih.gov This synthetic flexibility allows for the introduction of various substituents, leading to a wide range of structurally diverse urea compounds. nih.govnih.gov

Transformations Involving the 4-Iodophenyl Moiety

The 4-iodophenyl group is a key reactive site in this compound, primarily due to the presence of the iodine atom. This halogen facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-iodine bond in the 4-iodophenyl moiety is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several important cross-coupling reactions. libretexts.orgyoutube.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. libretexts.org The reactivity order for aryl halides in these couplings is generally I > Br > OTf >> Cl > F. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the 4-iodophenyl group with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com It is a versatile method for forming biaryl structures. The reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions. youtube.commasterorganicchemistry.com

Heck Reaction: The Heck reaction involves the coupling of the 4-iodophenyl group with an alkene. youtube.commasterorganicchemistry.com This reaction forms a new carbon-carbon bond between the aryl group and the alkene, with the elimination of a hydrogen halide. masterorganicchemistry.com While traditionally requiring high temperatures, advancements have enabled Heck reactions with aryl iodides to proceed under milder conditions. sigmaaldrich.com

Sonogashira Coupling: This reaction couples the 4-iodophenyl group with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org It is a highly efficient method for the synthesis of aryl alkynes. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. scilit.comrsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. libretexts.orgmasterorganicchemistry.com |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(P(t-Bu)₃)₂), Base | Forms C(sp²)-C(sp²) bonds; couples aryl halides with alkenes. masterorganicchemistry.comsigmaaldrich.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.org |

Halogen-Specific Reactivity and Substitution Reactions

The iodine atom in the 4-iodophenyl moiety imparts specific reactivity beyond palladium-catalyzed cross-coupling. The carbon-iodine bond is the most reactive among the halogens in many substitution reactions due to its lower bond dissociation energy. This high reactivity makes the 4-iodophenyl group a versatile precursor for introducing a variety of functional groups.

The 4-iodophenyl group can be utilized in the development of radiolabeled compounds, where the iodine can be a radioactive isotope or a precursor for introducing one. nih.govresearchgate.net For instance, the 4-(p-iodophenyl) moiety is a known albumin-binding moiety used in the design of radiopharmaceuticals to improve their pharmacokinetic properties. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, general principles from related systems can be applied.

For reactions involving the urea functional group, kinetic studies often focus on its formation or decomposition. The thermal decomposition of urea, for example, is a multi-stage process with activation energies that can be determined using methods like thermogravimetric analysis (TGA). mdpi.comresearchgate.net For the decomposition of urea itself, activation energies have been reported in the range of 78-84 kJ/mol. mdpi.com Kinetic studies on the reactions of isocyanates to form ureas have shown that these reactions can follow second-order or third-order kinetics, with activation energies around 80 kJ/mol for the isocyanate/water reaction. researchgate.net The reactivity of urea with carbonyl compounds is influenced by factors such as the dehydration energies of the carbonyl compounds. researchgate.net

Table 2: General Kinetic and Thermodynamic Parameters for Related Reactions

| Reaction Type | System | Parameter | Value |

|---|---|---|---|

| Urea Decomposition | Thermal Decomposition of Urea | Activation Energy (Ea) | 78-84 kJ/mol mdpi.com |

| Urea Formation | Isocyanate + Water | Activation Energy (Ea) | ~80 kJ/mol researchgate.net |

| Urea Decomposition | Thermal Decomposition of Cyanuric Acid (a urea derivative) | Activation Energy (Ea) | 137-153 kJ/mol mdpi.com |

Academic Applications and Research Utilities of 1,1 Diethyl 3 4 Iodophenyl Urea in Advanced Chemical Sciences

1,1-Diethyl-3-(4-iodophenyl)urea as a Building Block in Complex Molecular Synthesis

The strategic placement of a reactive iodine atom and a robust urea (B33335) moiety makes this compound a valuable starting material or intermediate in the synthesis of more elaborate molecular structures. Its utility spans the creation of functionalized organic molecules and the development of novel materials.

The primary role of this compound as a building block lies in the reactivity of its carbon-iodine bond. The iodophenyl group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the para-position of the phenyl ring.

Key synthetic applications include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl substituents.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to create phenylacetylene (B144264) structures.

Buchwald-Hartwig Amination: Reaction with amines to form diarylamine or alkylarylamine linkages.

These transformations convert the initial iodophenyl scaffold into more complex systems while retaining the diethylurea group, which can influence the final molecule's solubility, conformational properties, and intermolecular interactions. The synthesis of complex urea analogs often involves the reaction of an amine with an isocyanate, a fundamental method that can be adapted to produce a variety of derivatives for different applications. The ability to perform C-H functionalization on aryl systems further expands the potential for creating highly decorated molecules from such precursors. beilstein-journals.org

Beyond discrete molecules, this compound serves as a foundational scaffold, or "tecton," for constructing materials with unique properties. The combination of a rigid aromatic ring and a powerful hydrogen-bonding unit is highly desirable in materials science.

Polymer Synthesis: The compound can be used as a monomer in polymerization reactions. For instance, poly-urea systems can be formed through reactions involving diisocyanates and diamines, leading to materials with enhanced mechanical properties due to extensive hydrogen bonding between polymer chains. mdpi.com By using the iodine atom as a reactive site for polymerization (e.g., via repeated coupling reactions), polymers incorporating the urea moiety directly into the backbone or as a pendant group can be designed.

Liquid Crystals and Organic Frameworks: The rod-like shape of the molecule, combined with its capacity for forming directional, non-covalent bonds, makes it a candidate for the design of liquid crystalline phases. Furthermore, its ability to act as a node in both hydrogen- and halogen-bonded networks allows for its use in engineering porous organic frameworks.

The urea group itself is known to impart high cohesion and chemical stability in polymer materials, making it a valuable component in the design of robust thermosets and other functional polymers. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to direct the assembly of molecules into ordered, functional superstructures. This compound is equipped with two of the most important and widely used interaction motifs: the hydrogen-bonding urea group and the halogen-bonding iodine atom.

The urea functional group is a cornerstone of crystal engineering due to its predictable and robust hydrogen-bonding capabilities. rsc.org It contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that is an effective hydrogen bond acceptor.

| Interaction Site | Role in Hydrogen Bonding |

| Carbonyl Oxygen (C=O) | Acceptor |

| Phenyl-side N-H | Donor |

| Diethyl-side Nitrogen | No N-H Donor |

This arrangement allows this compound molecules to self-assemble into well-defined patterns. Disubstituted ureas commonly form one-dimensional "tapes" or "catemers" where molecules are linked head-to-tail by a pair of N-H···O=C hydrogen bonds. psu.eduresearchgate.net This predictable self-association is a powerful tool for organizing molecules in the solid state and has been exploited to assemble complex structures. psu.edu The presence of the bulky diethyl and iodophenyl groups on the nitrogen atoms influences the specific conformation and packing of these hydrogen-bonded chains. In co-crystallization experiments, the urea group can form robust hydrogen bonds with other molecules, such as carboxylic acids, to create new multi-component crystalline materials with tailored properties. scispace.com

Distinct from hydrogen bonding, halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org The iodine atom in this compound is a particularly strong halogen bond donor.

The key features of its halogen bonding potential are:

Sigma-Hole: The iodine atom, being covalently bonded to a carbon atom, has a region of positive electrostatic potential, known as a σ-hole, located on the extension of the C-I bond.

Directional Interaction: This positive σ-hole forms a strong, linear, and attractive interaction with a nucleophilic region (a Lewis base), such as the oxygen or nitrogen atom of a neighboring molecule. acs.org

This C-I···X interaction (where X is a halogen bond acceptor) acts as a specific and reliable tool for directing crystal packing. In the supramolecular assembly of this compound, halogen bonds can link the primary hydrogen-bonded chains, creating more complex and robust 2D or 3D architectures. The interplay between hydrogen and halogen bonds provides a sophisticated mechanism for controlling the final solid-state structure. jyu.fi

| Interaction Type | Donor | Acceptor | Geometry |

| Hydrogen Bond | N-H group | Carbonyl Oxygen (C=O) | Directional |

| Halogen Bond | Iodine Atom (C-I) | Lewis Base (e.g., O, N, S) | Highly Directional, Linear |

The ability to form extended one-dimensional chains through hydrogen bonding is a key prerequisite for gelation. Gelator molecules must self-assemble into a three-dimensional network that immobilizes the solvent.

For this compound, the formation of self-assembled structures in organic solvents can be envisioned as a multi-step process:

1D Assembly: Molecules first associate via the strong and directional N-H···O=C hydrogen bonds to form long, polymeric tapes. nih.govnih.gov

Network Formation: These primary tapes then interact and entangle to form a solid-like network. This entanglement can be promoted by weaker, secondary interactions, including van der Waals forces and, significantly, the halogen bonds formed by the iodine atoms, which can link different tapes together.

Solvent Immobilization: The resulting supramolecular polymer network traps solvent molecules within its interstices, leading to the formation of a gel. nih.govnih.gov

The reversible nature of these non-covalent bonds means that such gels can be "stimuli-responsive," potentially breaking down upon heating (which disrupts the hydrogen and halogen bonds) and reforming upon cooling. mdpi.com This process allows for the creation of "smart" materials with tunable properties, driven by the specific molecular design of the urea-based gelator.

Utilization in Coordination Chemistry and as a Ligand in Catalysis Research

There is no specific research detailing the use of this compound as a ligand in non-biological metal complexes. However, the broader class of urea-containing molecules is recognized for its potential in ligand design. Urea derivatives can coordinate with metal centers through either the oxygen or nitrogen atoms, influencing the catalytic activity and stability of the resulting complexes. For instance, N-arylureas have been investigated as pro-ligands for palladium-catalyzed reactions, where they can form monodentate N-bound ureate ligands. researchgate.net The development of phosphine-urea ligands has also shown promise in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govdigitellinc.com These ligands combine the Lewis-basic urea subunit with a phosphine (B1218219) group to enhance catalytic efficiency. nih.gov The presence of the iodophenyl group in this compound offers a potential site for oxidative addition in catalytic cycles, a common feature of aryl halides in cross-coupling reactions.

Currently, there is no published research on the integration of this compound into either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The synthesis of these porous materials relies on the use of multitopic organic linkers that connect metal nodes (in MOFs) or form strong covalent bonds (in COFs). While urea derivatives possess hydrogen bonding capabilities that are valuable in supramolecular chemistry, the specific structure of this compound, being a monotopic linker in terms of typical MOF/COF construction, would likely require modification to be used as a primary building block. For example, the introduction of additional coordinating groups would be necessary for it to function as a multitopic linker.

Research into this compound as a Chemical Probe or Spectroscopic Tag (Non-Biological)

No specific studies have been found that utilize this compound as a chemical probe or spectroscopic tag for non-biological research. However, the presence of an iodine atom in its structure suggests potential applications in this area. The "heavy atom effect" of iodine can enhance intersystem crossing, a property exploited in the design of photosensitizers. acs.org Iodinated compounds are also used in the development of probes for various imaging techniques. For example, radioactive isotopes of iodine, such as ¹²⁵I, are used to radiolabel molecules for in vitro binding assays and imaging studies. mdpi.com The dense iodine atom can also serve as a useful label in X-ray crystallography to help solve the phase problem. While these are general principles, their application to this compound remains a hypothetical prospect without direct experimental evidence.

Analytical Methodologies for Detection and Quantification in Research Matrices (e.g., Environmental, Chemical Processes)

There are no specific analytical methods developed for the detection and quantification of this compound in research matrices. However, general analytical techniques for aryl iodides and urea-containing compounds would be applicable. The quantification of aryl iodides can be challenging, but several methods exist.

A general procedure for synthesizing aryl iodides from arylhydrazines involves purification by silica (B1680970) gel chromatography. acs.org The detection and quantification of iodine in various forms and matrices can be achieved through a range of analytical techniques, each with its own advantages and limitations. aip.org

Table 1: Potential Analytical Techniques for the Detection and Quantification of Iodine-Containing Compounds

| Analytical Technique | Principle | Applicability to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High-resolution MS can determine the elemental composition. GC-MS or LC-MS would be suitable for separation and detection in complex mixtures. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for elemental analysis. | Can quantify the total iodine content in a sample after digestion, but does not provide information on the molecular form. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms. | ¹H and ¹³C NMR would be standard for structural confirmation. The presence of iodine would influence the chemical shifts of nearby protons and carbons. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can identify the characteristic C=O and N-H stretching frequencies of the urea group. researchgate.net |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | The iodophenyl group would give rise to characteristic absorption bands. psu.edu |

| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Could provide definitive structural information if a suitable crystal can be obtained. nih.gov |

These methods are standard in chemical analysis and could be adapted for the detection and quantification of this compound in various research settings, such as monitoring its concentration in a chemical reaction or detecting its presence in an environmental sample.

Structure Property Relationships of 1,1 Diethyl 3 4 Iodophenyl Urea and Analogous Systems Excluding Biological/clinical Aspects

Influence of Molecular Structure on Solid-State Properties

The solid-state characteristics of 1,1-Diethyl-3-(4-iodophenyl)urea are intrinsically linked to its molecular structure, dictating its crystalline arrangement, melting point, and behavior upon heating.

Crystallinity, Polymorphism, and Thermal Behavior

The planarity of the urea (B33335) core, influenced by resonance, and the interactions involving the phenyl and diethyl groups, guide the packing of molecules in the crystal lattice. In symmetrical derivatives of urea, such as 1,3-diethyl-1,3-diphenylurea, the coordination environments of the nitrogen atoms are markedly planarized due to interaction with the aromatic system of the phenyl substituents and amide-type resonance. researchgate.net This planarity facilitates ordered packing in the solid state.

The thermal stability of ureas is influenced by their substitution. For instance, modified urea-formaldehyde resins show increased thermal stability, with decomposition temperatures shifting to higher values depending on the modifier. researchgate.net The degradation of such resins often involves the cleavage of methylene (B1212753) ether bonds and crosslinking reactions. researchgate.net

Spectroscopic Signatures in Different Phases

Spectroscopic techniques provide insight into the structural features of this compound in various states.

NMR Spectroscopy: In the ¹³C NMR spectrum of similar compounds like 1,1-diethyl-3-phenylurea (B3335014) in CDCl₃, the urea carbonyl carbon appears around δ 154.54 ppm. rsc.org The signals for the diethylamino group's carbons are typically found further upfield. rsc.org The aromatic carbons of the iodophenyl ring will exhibit distinct chemical shifts influenced by the iodine substituent.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the C=O stretching vibration of the urea moiety. The N-H stretching vibrations also provide valuable information about hydrogen bonding within the crystal structure.

Electronic and Steric Effects of Substituents on Reactivity and Conformational Preferences

The electronic and steric properties of the diethylamino and 4-iodophenyl groups significantly influence the molecule's reactivity and preferred conformation.

Steric Effects: The bulky diethylamino group can sterically hinder the approach of reactants to the adjacent urea nitrogen and the ortho positions of the phenyl ring. youtube.com In ketones, the presence of two relatively large substituents hinders the approach of a nucleophile to the carbonyl carbon. ncert.nic.in This steric hindrance can influence the conformational preferences of the molecule, favoring arrangements that minimize steric strain. youtube.com The size of substituents can also affect reaction outcomes; for instance, in some reactions, increasing the size of a para-substituent can decrease the inhibitory activity of the compound.

Interplay of Diethyl Substitution and Iodophenyl Moiety in Determining Overall Molecular Properties

The combination of the diethylamino and 4-iodophenyl groups results in a unique set of molecular properties. The electron-donating nature of the diethylamino group and the electron-withdrawing character of the iodophenyl group create a "push-pull" electronic system across the urea bridge. This can lead to enhanced dipole moments and specific intermolecular interactions.

Comparative Studies with Related Urea and Thiourea (B124793) Derivatives

Comparing this compound with its analogs provides valuable insights into structure-property relationships.

Urea vs. Thiourea: The replacement of the oxygen atom in urea with a sulfur atom to form a thiourea significantly alters the molecule's properties. Thiourea derivatives are known to have different biological and chemical activities compared to their urea counterparts. mdpi.com For example, the C=S bond in thioureas has different electronic properties and hydrogen bonding capabilities than the C=O bond in ureas.

Effect of Phenyl Substituents: The nature and position of substituents on the phenyl ring have a profound impact on the properties of phenylurea derivatives. Electron-withdrawing groups at the para-position of the phenyl ring are often favored in structure-activity relationship studies of some urea compounds. nih.gov In contrast, electron-donating groups in the same position can lead to a loss of activity. nih.gov

Varying the N-Alkyl Groups: Changing the alkyl groups on the other nitrogen atom (e.g., from diethyl to dimethyl) can alter the steric hindrance and solubility of the compound. For example, 1,1-dimethyl-3-(4-iodophenyl)urea is a related compound with slightly different physical properties. sigmaaldrich.com

Future Research Directions and Unexplored Avenues for 1,1 Diethyl 3 4 Iodophenyl Urea Research

Development of Novel and Sustainable Synthetic Routes for Large-Scale Research Production

Current synthetic methods for producing 1,1-Diethyl-3-(4-iodophenyl)urea often rely on traditional chemical pathways. Future research will likely prioritize the development of more sustainable and efficient synthetic routes suitable for larger-scale production. This includes exploring greener solvents, catalytic systems with higher turnover numbers, and processes that minimize waste and energy consumption. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these investigations.

Advanced Applications in Functional Materials Science, Including Responsive Materials

The inherent properties of this compound, such as its ability to form directional non-covalent interactions, make it a prime candidate for the development of advanced functional materials. A significant area of future research will be its incorporation into "smart" or responsive materials. These materials can change their properties in response to external stimuli like light, heat, or the presence of specific chemical analytes. The robust halogen and hydrogen bonding capabilities of the molecule could be harnessed to create materials with tunable optical, mechanical, or electronic properties.

Deeper Mechanistic Insights into Complex Reaction Pathways and Catalytic Cycles

While the synthesis of ureas is a well-established field, a deeper understanding of the reaction mechanisms involving this compound could unlock new catalytic applications. Future studies will likely employ advanced computational and spectroscopic techniques to elucidate the intricate details of its formation and its role in more complex reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and designing novel catalysts where the urea (B33335) moiety can act as a ligand or a co-catalyst, potentially influencing the selectivity and efficiency of chemical transformations.

Exploration of Hybrid Materials and Nanocomposite Integration

The integration of this compound into hybrid materials and nanocomposites represents a promising and largely unexplored research avenue. By combining this organic molecule with inorganic components such as nanoparticles, nanosheets, or metal-organic frameworks (MOFs), it may be possible to create materials with synergistic or entirely new properties. For instance, its incorporation into polymer matrices or onto the surface of nanoparticles could enhance thermal stability, improve mechanical strength, or introduce specific recognition sites for sensing applications.

Synergistic Combinations of Halogen and Hydrogen Bonding in Advanced Supramolecular Systems

The dual capacity of this compound to participate in both halogen and hydrogen bonding is a key feature that will be central to future research in supramolecular chemistry. Investigating the interplay and potential synergy between these two non-covalent interactions can lead to the design of highly ordered and complex self-assembled structures. Research will likely focus on creating sophisticated multi-component systems where the directionality and strength of both halogen and hydrogen bonds are precisely controlled to build intricate architectures, such as co-crystals, liquid crystals, and gels, with tailored functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-Diethyl-3-(4-iodophenyl)urea, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via urea coupling reactions. For example, reacting 4-iodophenyl isocyanate with diethylamine in dichloromethane under reflux conditions yields the target compound . Purification typically involves chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) or recrystallization. Purity validation requires analytical techniques such as:

- 1H NMR : Look for characteristic urea NH peaks (δ 8–10 ppm) and aromatic proton signals from the iodophenyl group (δ 7.3–7.7 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotope patterns consistent with iodine (e.g., m/z 451.0 and 453.0 for a related compound) .

Q. How does the iodine substituent influence the compound’s spectroscopic properties?

- Methodological Answer : The iodine atom introduces distinct NMR and MS features:

- NMR : Deshielding effects on adjacent aromatic protons cause downfield shifts (e.g., δ 7.6–7.8 ppm for ortho protons) .

- MS : Isotopic patterns (e.g., M+2 peaks due to iodine’s natural isotopes) aid structural confirmation .

- IR Spectroscopy : Urea carbonyl stretches appear near 1670–1680 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for urea derivatives with iodophenyl groups?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitumoral vs. anti-inflammatory effects) may arise from:

- Structural Modifications : Compare analogs with halogen substitutions (e.g., chlorine vs. iodine) or substituent positioning (para vs. meta) .

- Assay Conditions : Standardize in vitro models (e.g., CT-26 murine colon carcinoma cells for cytotoxicity assays) and control variables like solvent polarity .

- Mechanistic Studies : Use molecular docking to assess interactions with targets (e.g., microtubules or enzyme active sites) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom enables Suzuki-Miyaura coupling via boronate intermediates (e.g., 4-(3-diethylureido)phenylboronic acid pinacol ester). Computational tools like DFT calculations can:

- Optimize Transition States : Evaluate activation barriers for bond cleavage (C–I vs. C–B).

- Predict Regioselectivity : Compare electronic effects of urea vs. boronate groups .

- Experimental Validation : Monitor reaction progress via TLC or HPLC and characterize products using X-ray crystallography .

Q. What are the challenges in analyzing stability and degradation products of this compound under physiological conditions?

- Methodological Answer : Stability studies require:

- pH-Varied Incubations : Use buffered solutions (pH 2–9) at 37°C to simulate gastric/intestinal environments.

- LC-MS/MS Analysis : Identify hydrolysis products (e.g., 4-iodoaniline or diethylcarbodiimide) .

Data-Driven Research Questions

Q. How do substituents on the urea moiety affect binding affinity to biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Synthesizing Analogues : Replace diethyl groups with methyl, propyl, or cyclic amines .

- Biological Assays : Measure IC₅₀ values in enzyme inhibition or cell viability assays.

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .

Q. What analytical techniques best resolve spectral overlaps in NMR data for iodophenyl-urea derivatives?

- Methodological Answer : For complex spectra:

- 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbons with protons .

- Deuterated Solvents : Use DMSO-d₆ to enhance NH signal resolution .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., urea tautomerism) .

Conflict Resolution in Research Findings

Q. How can researchers address discrepancies in reported antitumoral efficacy across in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Calibration : Ensure in vivo doses align with in vitro IC₅₀ values, adjusting for bioavailability .

- Metabolite Profiling : Identify active metabolites (e.g., deiodinated products) via LC-MS in plasma/tissue samples .

- Tumor Model Selection : Compare syngeneic (e.g., CT-26 grafts) vs. xenograft models to assess immune-modulatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.